Cas no 30167-28-3 (1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1S,4S,4aR,8aS)-)
30167-28-3 structure
Product Name:1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1S,4S,4aR,8aS)-
Numero CAS:30167-28-3
MF:C15H26O2
MW:238.365745067596
CID:311574
PubChem ID:181982
Update Time:2025-04-19
1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1S,4S,4aR,8aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1S,4S,4aR,8aS)-
- (1S,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol
- 6b,10b-Cadinene-6,10-diol
- 1-Methyl-6-methylidene-4-(propan-2-yl)octahydronaphthalene-1,4a(2H)-diol
- Calamendiol
- (1S,6R,7S,10S)-7-isopropyl-10-methyl-4-methylenedecahydronaphthalene-6,10-diol
- 6beta,10beta-Cadinene-6,10-diol
- CHEBI:191443
- Calameone
- Calameon
- 30167-28-3
- DTXSID70952567
- 1,4a(2H)-Naphthalenediol, octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, [1R-(1.alpha.,4.beta.,4a.beta.,8a.alpha.)]-
- Cadin-4(14)-ene-6,10-diol
- AHNGXHRYFGQWSL-UHFFFAOYSA-N
- 1-methyl-6-methylidene-4-(propan-2-yl)-decahydronaphthalene-1,4a-diol
- (1R,8aalpha)-Decahydro-1-methyl-6-methylene-4beta-isopropyl-1alpha,4abeta-naphthalenediol
- Isocalamenediol
- 1,4a(2H)-Naphthalenediol, octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1R,4S,4aR,8aS)-
-
- Inchi: 1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14-,15+/m0/s1
- Chiave InChI: AHNGXHRYFGQWSL-ZQDZILKHSA-N
- Sorrisi: O[C@@]12CC(=C)CC[C@H]1[C@](C)(CC[C@H]2C(C)C)O
Proprietà calcolate
- Massa esatta: 238.19338
- Massa monoisotopica: 238.193
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.03
- Punto di ebollizione: 342.2°Cat760mmHg
- Punto di infiammabilità: 153.3°C
- Indice di rifrazione: 1.517
- PSA: 40.46
1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1S,4S,4aR,8aS)- Letteratura correlata
-
M. Iguchi,A. Nishiyama,M. Niwa,S. Yamamura,Y. Hirata J. Chem. Soc. D 1970 1323
-
Ji Ye Lee,Se Mi Yu,Hee-Jung Sim,Sung Kwon Ko,Jongki Hong Anal. Methods 2013 5 3675
-
Xiao-Lin Feng,Yang Yu,Da-Peng Qin,Hao Gao,Xin-Sheng Yao RSC Adv. 2015 5 5173
-
Masanobu Iguchi,Masatake Niwa,Shosuke Yamamura J. Chem. Soc. D 1971 974
30167-28-3 (1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1S,4S,4aR,8aS)-) Prodotti correlati
- 25330-21-6(1,4a(2H)-Naphthalenediol,octahydro-1-methyl-6-methylene-4-(1-methylethyl)-, (1R,4S,4aR,8aS)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso